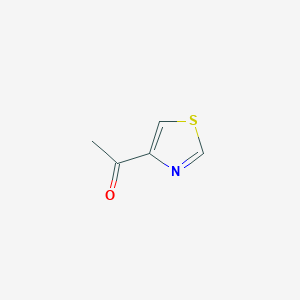

1-(Thiazol-4-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(1,3-thiazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c1-4(7)5-2-8-3-6-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCLFBXGJZQZEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CSC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391676 | |

| Record name | 1-(Thiazol-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38205-66-2 | |

| Record name | 1-(Thiazol-4-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38205-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Thiazol-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,3-thiazol-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Thiazol-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the primary synthesis mechanism for 1-(thiazol-4-yl)ethanone, a key heterocyclic building block in medicinal chemistry and drug development. The core focus of this document is the Hantzsch thiazole synthesis, a classic and versatile method for the formation of the thiazole ring. This guide will delve into the reaction mechanism, provide a representative experimental protocol, and present relevant data in a structured format. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of the synthesis process.

Introduction

Thiazole derivatives are a cornerstone in pharmaceutical sciences, constituting the core scaffold of numerous clinically approved drugs and biologically active compounds. Their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, makes the efficient synthesis of functionalized thiazoles a critical area of research. This compound, also known as 4-acetylthiazole, is a valuable intermediate used in the synthesis of more complex molecules, leveraging the reactive acetyl group for further chemical transformations. The Hantzsch thiazole synthesis, first described in 1887, remains one of the most fundamental and widely employed methods for constructing the thiazole ring system.[1][2][3]

The Hantzsch Thiazole Synthesis: A Core Mechanism

The Hantzsch thiazole synthesis is a condensation reaction between an α-haloketone and a thioamide to yield a thiazole.[1][2][3] The reaction proceeds through a well-established multi-step pathway involving nucleophilic substitution, intramolecular cyclization, and subsequent dehydration to form the aromatic thiazole ring.

For the synthesis of this compound, the logical precursors for the Hantzsch reaction are thioformamide and a suitable α-haloketone, such as 3-chloro-2,4-pentanedione .

Reaction Mechanism

The mechanism can be broken down into the following key steps:

-

Nucleophilic Attack: The sulfur atom of the thioformamide acts as a nucleophile and attacks the electrophilic carbon bearing the halogen in the α-haloketone (3-chloro-2,4-pentanedione). This initial step is an SN2 reaction that forms a thiouronium salt intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the intermediate then performs a nucleophilic attack on one of the carbonyl carbons of the diketone. This intramolecular condensation leads to the formation of a five-membered heterocyclic ring, a hydroxythiazoline intermediate.

-

Dehydration: The hydroxythiazoline intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.

The aromaticity of the final thiazole product is a significant driving force for the reaction.[4]

Visualizing the Hantzsch Synthesis Pathway

Caption: Hantzsch synthesis of this compound.

Experimental Protocol (Representative)

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| Thioformamide | CH₃NS | 61.11 |

| 3-Chloro-2,4-pentanedione | C₅H₇ClO₂ | 134.56 |

| Ethanol (absolute) | C₂H₅OH | 46.07 |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 |

| Brine (saturated NaCl solution) | NaCl (aq) | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 |

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioformamide (1.0 eq.) in absolute ethanol.

-

Addition of Reactant: To the stirring solution, add 3-chloro-2,4-pentanedione (1.0 eq.) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Experimental Workflow Visualization

Caption: General experimental workflow for the synthesis.

Quantitative Data Summary

Quantitative data for the specific synthesis of this compound via the Hantzsch reaction with the proposed reactants is not extensively reported. However, based on similar Hantzsch syntheses of other thiazole derivatives, the following table provides expected ranges for key reaction parameters.

| Parameter | Typical Value/Range | Reference |

| Yield | 60-90% | [3] |

| Reaction Time | 2-6 hours | General Hantzsch Protocols |

| Reaction Temperature | Reflux temperature of solvent (e.g., ~78 °C for ethanol) | [2] |

| Purity (after chromatography) | >95% | Assumed based on standard purification |

Alternative Synthesis Routes

-

Cook-Heilbron Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide.

-

From Thioamides and α-Diazoketones: Catalytic coupling of these precursors can also yield thiazole derivatives.

-

Multicomponent Reactions: One-pot syntheses involving an α-haloketone, a thioamide, and an aldehyde or other electrophile can provide rapid access to complex thiazoles.[3]

Conclusion

The Hantzsch thiazole synthesis provides a robust and reliable method for the preparation of this compound. This in-depth guide has outlined the core mechanism, a representative experimental protocol, and a summary of expected quantitative outcomes. The provided visualizations of the reaction pathway and experimental workflow serve to enhance the understanding of this important synthetic transformation. For researchers and professionals in drug development, a thorough grasp of this synthesis is essential for the continued exploration and creation of novel thiazole-based therapeutic agents. Further optimization of the presented protocol may be necessary to achieve desired yields and purity for specific applications.

References

- 1. Thiazole synthesis [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

1-(Thiazol-4-yl)ethanone chemical properties and structure

An In-depth Technical Guide to 1-(Thiazol-4-yl)ethanone: Chemical Properties, Structure, and Synthetic Utility

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic ketone of significant interest in medicinal chemistry and drug development. The document details its chemical structure, physicochemical properties, and spectroscopic signature. Furthermore, it outlines established synthetic protocols, explores the compound's chemical reactivity, and illustrates its application as a versatile building block for the synthesis of bioactive molecules. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, providing foundational data and methodologies in a structured format.

Chemical Structure and Identification

This compound, also known as 4-acetylthiazole, is a five-membered aromatic heterocycle containing sulfur and nitrogen at positions 1 and 3, respectively, with an acetyl group substituted at the C4 position. The thiazole ring is a prominent scaffold in numerous pharmaceuticals, and its derivatives are widely explored for their diverse biological activities.[1][2]

Table 1: Chemical Identifiers and Properties for this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | 1-(1,3-Thiazol-4-yl)ethanone | [3] |

| Synonyms | 1-(4-Thiazolyl)-ethanone, 4-Acetylthiazole | [3][4] |

| CAS Number | 38205-66-2 | [3][4] |

| Molecular Formula | C₅H₅NOS | [4] |

| Molecular Weight | 127.16 g/mol | [4] |

| MDL Number | MFCD03550493 | [3] |

| InChI Key | SUCLFBXGJZQZEH-UHFFFAOYSA-N | [4] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| Physical Form | Solid, Cream-colored | [4] |

| Purity | ≥98% (Commercially Available) | [3][4] |

| Melting Point | 56 °C | |

| Boiling Point | 220 °C | |

| Density | 1.226 g/cm³ | |

| Flash Point | 87 °C | |

| pKa (Predicted) | 0.19 ± 0.10 | |

| Storage | Sealed in a dry place at room temperature. |

Spectroscopic Analysis

While comprehensive experimental spectra for this compound are not widely published, the expected spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals. Two signals will be in the aromatic region corresponding to the thiazole ring protons, and one singlet will be in the aliphatic region for the acetyl methyl group. The C2-H proton is anticipated to be the most deshielded (downfield) aromatic proton (δ ≈ 8.8-9.0 ppm), followed by the C5-H proton (δ ≈ 8.2-8.4 ppm).[5] The methyl protons of the acetyl group are expected to appear as a sharp singlet around δ 2.5-2.7 ppm.[6]

-

¹³C NMR Spectroscopy: The carbon spectrum should display five signals. The carbonyl carbon of the acetyl group is expected to be the most downfield signal (δ ≈ 190-195 ppm).[6] The thiazole ring carbons are predicted to appear in the range of δ 115-165 ppm, with C2 and C4 being the most deshielded.[7] The methyl carbon of the acetyl group should appear upfield (δ ≈ 25-30 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, characteristic absorption band for the carbonyl (C=O) stretching of the ketone at approximately 1680-1700 cm⁻¹. Other significant peaks would include C=N stretching of the thiazole ring around 1600-1650 cm⁻¹, and C-H stretching from the aromatic ring above 3000 cm⁻¹.[8][9]

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z = 127. A prominent fragment would correspond to the loss of the acetyl group ([M-43]⁺), resulting in a peak at m/z = 84. Another significant fragment would be the acetyl cation [CH₃CO]⁺ at m/z = 43.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved via the Hantzsch thiazole synthesis, a classic and reliable method for forming the thiazole core.[10][11]

Generalized Synthetic Workflow (Hantzsch Synthesis)

The Hantzsch synthesis for this target molecule involves the cyclocondensation of an α-haloketone with a thioamide. For a 4-substituted thiazole, the reaction would proceed between thioformamide and an appropriate 3-halo-2-butanone.

References

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. 38205-66-2 Cas No. | 1-(4-Thiazolyl)-ethanone | Apollo [store.apolloscientific.co.uk]

- 4. 4-Acetylthiazole | CymitQuimica [cymitquimica.com]

- 5. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. asianpubs.org [asianpubs.org]

- 8. bpasjournals.com [bpasjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. Thiazole synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

Spectroscopic Profile of 1-(Thiazol-4-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic ketone, 1-(Thiazol-4-yl)ethanone. This compound is of interest in medicinal chemistry and drug development due to the prevalence of the thiazole ring in many biologically active molecules. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 9.04 | s | H-2 (thiazole ring) |

| 8.21 | s | H-5 (thiazole ring) |

| 2.65 | s | -CH₃ (acetyl group) |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 192.5 | C=O (acetyl group) |

| 155.8 | C-2 (thiazole ring) |

| 150.2 | C-4 (thiazole ring) |

| 125.9 | C-5 (thiazole ring) |

| 26.8 | -CH₃ (acetyl group) |

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Interpretation |

| ~1685 | C=O stretching (ketone) |

| ~1500-1600 | C=N and C=C stretching (thiazole ring) |

| ~1360 | C-H bending (-CH₃) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 127 | [M]⁺ (Molecular ion) |

| 112 | [M - CH₃]⁺ |

| 85 | [M - C₂H₂O]⁺ |

| 43 | [CH₃CO]⁺ (Base Peak) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Actual parameters may vary depending on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments in this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent may contain tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A greater number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound based on their vibrational frequencies.

Methodology:

-

Sample Preparation: The spectrum can be obtained using various techniques:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent disk.

-

Thin Film: If the sample is a low-melting solid or an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common techniques include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, the sample is first separated by GC and then introduced into the MS.

-

Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the ion source.

-

-

Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common method for small organic molecules.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the separated ions to generate the mass spectrum.

-

Data Analysis: The mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak provides the molecular weight, and the fragmentation pattern gives structural information.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

A Technical Guide to the Biological Activity of 1-(Thiazol-4-yl)ethanone Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Derivatives of 1-(thiazol-4-yl)ethanone, a key synthon, have garnered significant attention for their broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives. It focuses on their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. Quantitative data from various studies are summarized in structured tables, and detailed experimental protocols for key biological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the structure-activity relationships and therapeutic potential of this versatile class of compounds.

General Synthesis of this compound Derivatives

The synthesis of the thiazole nucleus is a cornerstone of heterocyclic chemistry, with the most common method being the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide. For this compound derivatives, the core can be constructed and subsequently modified, or the substituents can be introduced on the starting materials prior to cyclization. The general workflow often involves reacting a starting thioamide with a substituted α-halocarbonyl compound, followed by further functionalization.[2][3]

References

Therapeutic Potential of 1-(Thiazol-4-yl)ethanone Analogs: A Technical Guide to Core Targets

For Researchers, Scientists, and Drug Development Professionals

The 1-(Thiazol-4-yl)ethanone scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of novel therapeutic agents. Analogs derived from this core have demonstrated a remarkable diversity of pharmacological activities, engaging with a wide array of biological targets implicated in cancer, infectious diseases, neurological disorders, and metabolic conditions. This technical guide provides an in-depth overview of the key therapeutic targets of this compound analogs, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Key Therapeutic Targets and Quantitative Activity Data

The therapeutic efficacy of this compound analogs is intrinsically linked to their ability to modulate the activity of specific enzymes, receptors, and signaling pathways. Extensive research has identified several key targets, with quantitative data from in vitro and in vivo studies underscoring their potential. The following tables summarize the biological activities of various analogs, providing a comparative overview of their potency.

Anticancer Activity

Thiazole-containing compounds are well-documented for their cytotoxic effects against various cancer cell lines.[1][2] The proposed mechanisms often involve the inhibition of protein kinases, disruption of microtubule polymerization, or induction of apoptosis.

Table 1: Cytotoxic Activity of this compound Analogs against Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 11c | HepG-2 (Hepatocellular Carcinoma) | ~4 µg/mL | [2] |

| MCF-7 (Breast Cancer) | ~3 µg/mL | [2] | |

| HCT-116 (Colorectal Carcinoma) | ~7 µg/mL | [2] | |

| 6g | HepG-2 (Hepatocellular Carcinoma) | ~7 µg/mL | [2] |

| MCF-7 (Breast Cancer) | ~4 µg/mL | [2] | |

| HCT-116 (Colorectal Carcinoma) | ~12 µg/mL | [2] | |

| Compound 4 | HT-29 (Colon Tumor) | 0.073 | [3] |

| A549 (Lung Tumor) | 0.35 | [3] | |

| MDA-MB-231 (Breast Carcinoma) | 3.10 | [3] | |

| Compound 16 | Caco-2 (Colon Cancer) | 70 µg/mL | [4] |

| Compound 4c | MCF-7 (Breast Cancer) | 12.5 ± 0.76 | [5] |

| HepG2 (Hepatocellular Carcinoma) | 15.6 ± 0.94 | [5] |

Enzyme Inhibition

This compound analogs have been shown to be potent inhibitors of several key enzymes, highlighting their potential in treating a range of diseases.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Thiazole derivatives have been developed as potent kinase inhibitors.[6]

Table 2: Protein Kinase Inhibitory Activity of Thiazole Analogs

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Compound 40 | B-RAFV600E | 23.1 ± 1.2 | [6] |

| Dabrafenib (Standard) | B-RAFV600E | 47.2 ± 2.5 | [6] |

| Compound 4 (Multi-kinase) | c-Met | 15 | [3] |

| Ron | 2.9 | [3] | |

| c-Kit | 64 | [3] | |

| KDR | 850 | [3] | |

| AXL | 53 | [3] |

Inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy for Alzheimer's disease. Certain thiazole derivatives have demonstrated significant AChE inhibitory activity.[7][8]

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Thiazole Analogs

| Compound ID | IC50 (nM) | Relative Potency to Donepezil (%) | Reference |

| 10 | 103.24 | >50 | [7] |

| 16 | 108.94 | >50 | [7] |

| 4e | 25.5 ± 2.12 µg/mL | - | [8] |

| 4i | 38.50 ± 2.12 µg/mL | - | [8] |

| 4c | 58.42 ± 3.14 µg/mL | - | [8] |

| 4g | 68 ± 2.12 µg/mL | - | [8] |

| Eserine (Standard) | 0.025 ± 0.01 µg/mL | - | [8] |

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders and have applications in the cosmetics industry.[9]

Table 4: Tyrosinase Inhibitory Activity of Thiazol-4(5H)-one Analogs

| Compound ID | IC50 (µM) | Inhibition Type | Reference |

| 9 | - | Competitive | [9] |

| 11 | 0.4 ± 0.01 | Mixed-type | [9] |

| Kojic Acid (Standard) | 10.4 | - | [9] |

Antimicrobial Activity

The thiazole ring is a component of several clinically used antimicrobial agents.[1][10] Analogs of this compound have shown broad-spectrum activity against various bacterial and fungal strains.

Table 5: Antimicrobial Activity of Thiazole Derivatives

| Compound Series | Organism Type | Activity | Reference |

| Thiazolyl-ethylidene hydrazino-thiazoles | Gram-positive and Gram-negative bacteria | Effective | [1] |

| Thiazole-based Cu(II) complexes | Fungi and Bacteria | Wide range of biological activity | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols for evaluating the therapeutic potential of this compound analogs.

Synthesis of Thiazole Derivatives

A common synthetic route to novel thiazole derivatives involves the reaction of thiosemicarbazide or its derivatives with α-haloketones (Hantzsch thiazole synthesis).[1]

General Protocol for the Synthesis of 2-(1-(2-(2-(4-methoxybenzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethylidene)hydrazinecarbothioamide derivatives:

-

Synthesis of the acetylthiazole precursor: Prepare 1-{2-[N'-(4-methoxybenzylidene)-hydrazino]-4-methylthiazol-5-yl}-ethanone as described in the literature.[1]

-

Formation of the thiosemicarbazone: Add a catalytic amount of hydrochloric acid (2-3 drops) to a mixture of the acetylthiazole derivative (10 mmol) and thiosemicarbazide (10 mmol) in an appropriate solvent (e.g., ethanol).

-

Reflux: Heat the reaction mixture at reflux for a specified period (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation and purification: After cooling, the precipitated solid is filtered, washed with a suitable solvent (e.g., cold ethanol), and dried. Further purification can be achieved by recrystallization from an appropriate solvent system.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H-NMR, 13C-NMR, FT-IR, and mass spectrometry.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[2][8]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 hours).

-

MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition Assays

This spectrophotometric method is used to determine the rate of acetylthiocholine hydrolysis by AChE.[8]

Protocol:

-

Preparation of Reagents: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Enzyme Incubation: In a 96-well plate, add the buffer, test compound at various concentrations, and AChE enzyme solution. Incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: Add DTNB and the substrate solution to initiate the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Data Analysis: Calculate the rate of reaction and determine the percentage of enzyme inhibition for each compound concentration. Calculate the IC50 value.

Kinase activity can be measured using various methods, including radiometric assays (e.g., 32P-ATP filter binding) or non-radiometric methods (e.g., luminescence-based assays like Kinase-Glo®).

General Protocol (Luminescence-based):

-

Reaction Setup: In a 96-well plate, combine the kinase, substrate, ATP, and the test compound at various concentrations in a kinase buffer.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Detection: Add a kinase detection reagent (e.g., Kinase-Glo® reagent) which measures the amount of ATP remaining in the well. The luminescent signal is inversely proportional to the kinase activity.

-

Signal Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

Visual representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams, created using the DOT language, illustrate key concepts related to the therapeutic targeting of this compound analogs.

Signaling Pathway: Kinase Inhibition in Cancer

Many this compound analogs exert their anticancer effects by inhibiting protein kinases that are critical for cancer cell proliferation and survival. The diagram below illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) and the downstream MAPK/ERK pathway, a common target for anticancer drugs.

Caption: Simplified MAPK/ERK signaling pathway and the inhibitory action of a this compound analog on a key kinase like B-RAF.

Experimental Workflow: In Vitro Anticancer Drug Screening

The process of identifying and characterizing the anticancer potential of novel this compound analogs typically follows a structured workflow, from initial synthesis to detailed mechanistic studies.

Caption: A typical experimental workflow for the in vitro screening of novel this compound analogs for anticancer activity.

Logical Relationship: Structure-Activity Relationship (SAR) for Enzyme Inhibition

The potency of this compound analogs as enzyme inhibitors is highly dependent on their chemical structure. The following diagram illustrates the logical relationship in a hypothetical structure-activity relationship (SAR) study, where different substitutions on the core scaffold are evaluated for their effect on inhibitory activity.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and biological evaluation of some thiazole derivatives as new cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thiazol-4(5H)-one analogs as potent tyrosinase inhibitors: Synthesis, tyrosinase inhibition, antimelanogenic effect, antioxidant activity, and in silico docking simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

CAS number 38205-66-2 properties and hazards

An In-depth Technical Guide to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

Note on CAS Number Identification: Initial searches for the provided CAS number 38205-66-2 primarily identify the compound 1-(4-Thiazolyl)ethanone. However, the context of the topic, focusing on properties and hazards relevant to pharmaceutical development, strongly suggests the intended subject is 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid , a known impurity of the antibiotic flucloxacillin.[1] This guide will focus on this latter compound, for which the correct CAS number is 3919-74-2 .[2]

Introduction

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic carboxylic acid of significant interest within the pharmaceutical industry.[1] Its primary relevance stems from its classification as a process-related impurity and potential degradation product of flucloxacillin, a beta-lactam antibiotic.[1][3] It also serves as a key intermediate in the synthesis of flucloxacillin sodium.[4] As such, a thorough understanding of its chemical properties, synthesis, and potential hazards is critical for researchers, scientists, and professionals involved in drug development, quality control, and regulatory affairs. This document provides a comprehensive technical overview of the compound, summarizing its physicochemical properties, synthesis protocols, analytical methodologies, and associated hazards.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a white to cream or pale brown powder.[1] It is a versatile molecule for further chemical synthesis due to its reactive carboxylic acid group and stable isoxazole ring.[1][3]

| Property | Value | Reference |

| IUPAC Name | 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | [5][6] |

| Synonyms | Flucloxacillin Impurity D, Fcimic acid | [7][8] |

| CAS Number | 3919-74-2 | [2][6][9] |

| Molecular Formula | C₁₁H₇ClFNO₃ | [3][5][8] |

| Molecular Weight | 255.63 g/mol | [3][8] |

| Appearance | White to cream or pale brown powder | [1] |

| Melting Point | 202-204 °C | [7] |

| Purity | Commercially available in ≥98% purities | [8] |

| InChI Key | REIPZLFZMOQHJT-UHFFFAOYSA-N | [5][8] |

| SMILES | Cc1onc(-c2c(F)cccc2Cl)c1C(=O)O | [6] |

Chemical Reactivity

The chemical reactivity of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is dictated by its principal functional groups:

-

Carboxylic Acid: This group can undergo standard reactions such as esterification with alcohols, amidation with amines, and conversion to an acyl chloride.[1][3]

-

Isoxazole Ring: The isoxazole ring is generally stable but can be susceptible to cleavage under specific reaction conditions.[1]

-

Halogenated Phenyl Ring: The chloro and fluoro substituents on the phenyl ring influence the molecule's electronic properties and can participate in nucleophilic substitution reactions.[3]

Synthesis and Experimental Protocols

This compound can be formed during the synthesis of flucloxacillin or as a degradation product.[1] It can also be synthesized independently for use as a reference standard in analytical testing.[1] While multiple synthesis routes exist for isoxazole derivatives, a common foundational method involves the cyclocondensation reaction of a β-ketoester with hydroxylamine.[1][3] A more specific protocol involves the conversion of the carboxylic acid to its corresponding acyl chloride, a key step in the synthesis of flucloxacillin.

Experimental Protocol: Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride

This protocol describes an improved method for synthesizing the acyl chloride derivative, avoiding harsh chlorinating agents like phosphorus oxychloride or thionyl chloride which generate significant hazardous waste.[4]

-

Objective: To convert 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid to its acyl chloride using bis(trichloromethyl) carbonate (triphosgene).

-

Reactants and Molar Ratios:

-

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid: 1 equivalent (e.g., 25.55 g, 100 mmol)[4]

-

Bis(trichloromethyl) carbonate: 0.33 equivalents (e.g., 9.80 g, 33 mmol)[4]

-

Catalyst (e.g., Tetramethylurea): 0.02 equivalents (e.g., 0.232 g, 2 mmol)[4]

-

Solvent (e.g., Toluene): 10x the mass of the carboxylic acid[4]

-

-

Procedure:

-

Charge a reaction vessel with 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, tetramethylurea, and toluene.[4]

-

Stir the mixture until uniform.[4]

-

Slowly add a toluene solution of bis(trichloromethyl) carbonate over 45 minutes at room temperature. An absorption system for the generated hydrogen chloride gas must be in place.[4]

-

After the addition is complete, heat the reaction mixture to 110°C and maintain at reflux for 2 hours.[4]

-

Following the reaction period, recover the toluene solvent via vacuum distillation.[4]

-

Collect the product fraction by vacuum distillation at 168-170°C (at 0.667 kPa). The product solidifies upon cooling.[4]

-

-

Expected Outcome: This method has a reported yield of 95.7% and a purity of 99.9% (by GC).[4]

Biological Context and Mechanism of Action

The primary biological significance of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is its role as an impurity in flucloxacillin, a narrow-spectrum antibiotic.[1][3] While isoxazole derivatives as a class can exhibit a range of biological activities, including antibacterial effects, the specific activity of this compound is not well-documented.[1] Its presence in a pharmaceutical product necessitates a thorough toxicological evaluation to establish safe limits.[1]

Mechanism of Action of the Parent Drug: Flucloxacillin

To understand the context in which this impurity is relevant, it is useful to understand the mechanism of the parent drug. Flucloxacillin, like other beta-lactam antibiotics, functions by inhibiting the synthesis of the bacterial cell wall.[1][10] It specifically binds to and inactivates Penicillin-Binding Proteins (PBPs), which are enzymes located on the inner membrane of the bacterial cell wall.[10][11] These enzymes are essential for the cross-linking of peptidoglycan chains, a critical component for cell wall strength and rigidity.[10] By disrupting this process, flucloxacillin weakens the cell wall, leading to cell lysis and bacterial death.[11]

Analytical Methodologies

Accurate and precise analytical methods are essential for the detection and quantification of impurities in active pharmaceutical ingredients (APIs) and final drug products. For 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in flucloxacillin samples, High-Performance Liquid Chromatography (HPLC) is a standard technique.[1]

Experimental Protocol: Analysis by Reverse-Phase HPLC

This protocol outlines a general method for the quantification of the target impurity in a flucloxacillin sample.

-

Objective: To separate and quantify 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid from the flucloxacillin API.[1]

-

Materials:

-

HPLC system with a UV detector.[1]

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]

-

Acetonitrile (HPLC grade).[1]

-

Water (HPLC grade).[1]

-

Buffer (e.g., 0.1% Formic Acid).[1]

-

Reference standard of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.[1]

-

Flucloxacillin sample for testing.[1]

-

-

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, typically consisting of a gradient mixture of acetonitrile and buffered water (e.g., with 0.1% formic acid).[1]

-

Standard Solution Preparation: Accurately weigh a precise amount of the reference standard and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to create a stock solution of known concentration. Prepare a series of dilutions to generate a calibration curve.[1]

-

Sample Solution Preparation: Accurately weigh the flucloxacillin sample and dissolve it in the same solvent used for the standard solutions to a known concentration.

-

Chromatographic Conditions:

-

Set a suitable flow rate (e.g., 1.0 mL/min).

-

Set the UV detector to a wavelength appropriate for detecting both the API and the impurity.

-

Implement a gradient program that starts with a lower concentration of acetonitrile and increases over time to ensure separation and elution of all components.[1]

-

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.[1]

-

Quantification: Identify the impurity peak in the sample chromatogram by comparing its retention time to that of the reference standard. Calculate the concentration of the impurity in the sample by using the peak area and the calibration curve generated from the standard solutions.[1]

-

Hazards, Safety, and Handling

Safety data indicates that 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a hazardous substance.[1] Proper handling and storage procedures are essential to minimize risk to laboratory personnel.

GHS Hazard Classification

| Hazard Class | GHS Code | Description | Reference |

| Skin Irritation | H315 | Causes skin irritation | [1][3][7][12] |

| Eye Irritation | H319 | Causes serious eye irritation | [1][3][7][12] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [1][3][7][12] |

| Acute Oral Toxicity | H302 | Harmful if swallowed | [3] |

Toxicological Summary

As a known pharmaceutical impurity, the toxicological profile of this compound is of high importance. A full assessment is required to establish safe limits in the final drug product, which typically involves in vitro and in vivo studies to evaluate its potential for genotoxicity, cytotoxicity, and other adverse effects.[1]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[7][12]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[7]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and protective clothing to prevent skin contact.[7][12]

-

Respiratory Protection: If dust formation is likely or ventilation is inadequate, use a full-face respirator with an appropriate particulate filter.[7]

-

-

General Hygiene: Avoid eating, drinking, or smoking when handling. Wash hands thoroughly with soap and water after handling. Launder contaminated work clothes separately.[12]

Storage

-

Store away from incompatible materials such as strong oxidizing agents and foodstuff containers.[12]

First-Aid Measures

-

Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[7][12]

-

Skin Contact: Immediately flush skin with plenty of running water and soap if available. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation occurs.[7][12]

-

Eye Contact: Immediately flush eyes with plenty of water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[7][12]

-

Ingestion: If swallowed, give a glass of water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[12]

Accidental Release Measures

-

Minor Spills: Clean up spills immediately using dry methods to avoid generating dust. Vacuum up the material using an explosion-proof machine and place it in a sealed, labeled container for disposal.[12]

-

Major Spills: Evacuate the area and move upwind. Alert emergency services. Control personal contact by using appropriate PPE. Prevent the spillage from entering drains or waterways.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. 3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYLISOXAZOLE-4-CARBOXYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Buy 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 3919-74-2 [smolecule.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, 99% 50 g | Request for Quote [thermofisher.com]

- 6. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic Acid [lgcstandards.com]

- 7. echemi.com [echemi.com]

- 8. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic… [cymitquimica.com]

- 9. 3919-74-2 Cas No. | 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | Apollo [store.apolloscientific.co.uk]

- 10. Flucloxacillin | C19H17ClFN3O5S | CID 21319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Flucloxacillin | 5250-39-5 | AF45048 | Biosynth [biosynth.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Solubility and Stability of 1-(Thiazol-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(Thiazol-4-yl)ethanone, a key building block in medicinal chemistry. Given the limited publicly available data on this specific compound, this document focuses on established methodologies for determining its solubility and stability, drawing upon general principles for thiazole derivatives and ketones. This guide is intended to equip researchers with the necessary protocols to generate robust and reliable data for drug discovery and development programs.

Solubility Profile

Qualitative Solubility of the Analogue 2-Acetylthiazole:

| Solvent | Solubility |

| Water | Insoluble[1] |

| Organic Solvents (e.g., fats, oils) | Soluble[1] |

| Alcohol | Soluble[2] |

| Propylene Glycol | Soluble[2] |

Note: This data is for 2-acetylthiazole and should be used as a preliminary guide. Experimental determination for this compound is essential.

Experimental Protocols for Solubility Determination

To obtain precise and accurate solubility data for this compound, both kinetic and thermodynamic solubility assays are recommended.

1.1.1. Kinetic Solubility Assay

This high-throughput method is ideal for early-stage drug discovery to quickly assess the aqueous solubility of a compound from a dimethyl sulfoxide (DMSO) stock solution.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: Perform serial dilutions of the stock solution in a 96-well plate.

-

Addition of Aqueous Buffer: Add a physiological buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with shaking.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

-

Quantification (Optional): For more precise measurement, the supernatant can be separated from any precipitate by filtration or centrifugation, and the concentration of the dissolved compound can be determined by High-Performance Liquid Chromatography (HPLC) with UV detection.

Kinetic Solubility Experimental Workflow

1.1.2. Thermodynamic (Equilibrium) Solubility Assay

This method determines the solubility of a compound at equilibrium and is considered the "gold standard" for solubility measurement.

Methodology:

-

Suspension Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, ethanol, isopropanol, acetone, acetonitrile, dimethylformamide).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

-

Quantification: Accurately determine the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound is used for quantification.

Thermodynamic Solubility Experimental Workflow

Stability Profile and Degradation Pathways

Assessing the chemical stability of a drug candidate is a critical component of preclinical development. Forced degradation studies are employed to identify potential degradation products and pathways, which informs the development of stability-indicating analytical methods and helps to establish appropriate storage conditions.

Forced Degradation (Stress Testing) Experimental Protocol

Forced degradation studies for this compound should be conducted according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[2] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

Methodology:

A solution of this compound (e.g., 1 mg/mL) is subjected to the following stress conditions:

-

Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature, and if no degradation is observed, at an elevated temperature (e.g., 60-80 °C).[3]

-

Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature, and if no degradation is observed, at an elevated temperature (e.g., 60-80 °C).[3]

-

Oxidative Degradation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: The solid compound and a solution are exposed to high temperatures (e.g., 60-80 °C) for an extended period.

-

Photostability: The solid compound and a solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

Samples are collected at various time points and analyzed by a stability-indicating HPLC method.

References

The Thiazole Ring: A Cornerstone of Medicinal Chemistry—From Historical Discovery to Modern Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The five-membered thiazole ring, a sulfur and nitrogen-containing heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have made it a central component in a vast array of biologically active compounds, from essential vitamins to life-saving drugs. This technical guide provides a comprehensive overview of the discovery and history of thiazole-containing compounds, detailing key synthetic methodologies, summarizing quantitative biological data, and illustrating their mechanisms of action.

Foundational Discoveries: Synthesis and Early Biological Significance

The story of thiazole in science begins not in biology, but in the realm of synthetic organic chemistry. Its subsequent discovery as a crucial component of a natural vitamin marked its entry into the world of biochemistry and medicine.

The Hantzsch Thiazole Synthesis: A Chemical Gateway

The ability to construct the thiazole ring is fundamental to its history. In 1887, German chemist Arthur Hantzsch reported a robust method for synthesizing thiazoles by reacting α-haloketones with thioamides.[1] This reaction, now known as the Hantzsch thiazole synthesis, remains a cornerstone of heterocyclic chemistry and enabled the initial exploration of this chemical class.[1][2]

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a classic example of the Hantzsch synthesis, reacting an α-haloketone with thiourea.[3]

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Standard laboratory glassware (scintillation vial, beaker, Buchner funnel)

-

Stir bar and hot plate

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[3]

-

Add 5 mL of methanol and a stir bar to the vial.[3]

-

Heat the mixture on a hot plate with stirring for approximately 30 minutes. The reaction progress can be monitored by thin-layer chromatography.[3]

-

Remove the reaction from the heat and allow the solution to cool to room temperature.[3]

-

Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix. This neutralizes the hydrobromic acid formed and precipitates the product.[2]

-

Filter the resulting solid product using a Buchner funnel, washing the filter cake with water.[3]

-

Allow the collected solid to air dry. The crude product is often of sufficient purity for characterization.[3]

Thiamine (Vitamin B1): Nature's Thiazole

The first critical biological role for the thiazole ring was uncovered through the investigation of beriberi, a debilitating neurological disease.

-

Early Observations: In the 1890s, Christiaan Eijkman, a Dutch physician in the Dutch East Indies, observed that chickens fed polished white rice developed a paralysis akin to beriberi, which could be reversed by feeding them unpolished brown rice.[2][4] This led to the theory of an essential "anti-beriberi factor" present in rice bran.[5]

-

Isolation and Structure: In 1926, Barend Jansen and Willem Donath successfully isolated and crystallized this factor.[4][6] The structure of the compound, named thiamine , was elucidated in 1935 by Robert R. Williams, who revealed it to be composed of a pyrimidine ring linked to a thiazole ring.[7] Williams also completed its chemical synthesis in 1936.[4][7]

Experimental Protocol: Historical Isolation of Thiamine from Rice Bran (Jansen and Donath Method)

This protocol outlines the key stages of the historical method used to first isolate crystalline thiamine, a process that required processing vast quantities of starting material.[6]

Materials:

-

Rice bran

-

Acidified water (for extraction)

-

Adsorbent material (e.g., acid clay)

-

Barium hydroxide or similar base (for elution)

-

Silver nitrate and other precipitating agents

-

Various solvents for purification and crystallization

Procedure Overview:

-

Extraction: Large quantities of rice bran were extracted with acidified water to solubilize the water-soluble vitamin.

-

Adsorption: The aqueous extract was treated with an adsorbent material like acid clay, which binds the thiamine. This step concentrated the vitamin from the dilute extract.

-

Elution: The thiamine was released (eluted) from the adsorbent clay using a basic solution, such as barium hydroxide.

-

Purification through Precipitation: The eluted solution, still containing many impurities, was subjected to a series of precipitation steps. This involved using agents like silver nitrate to precipitate the active fraction.

-

Final Purification and Crystallization: The final active concentrate was further purified using various solvents, ultimately leading to the crystallization of thiamine hydrochloride. This multi-stage process was arduous and yielded only milligrams of pure substance from hundreds of kilograms of rice bran.

The Dawn of Antimicrobials: Synthetic Thiazole-Containing Drugs

The success of synthetic dyes spurred the development of medicinal chemistry, leading to the creation of the first classes of effective antimicrobial drugs, the sulfonamides. Among them, a thiazole derivative proved to be a pivotal compound.

Sulfathiazole: A Pre-Penicillin "Wonder Drug"

Following the discovery of the antibacterial properties of Prontosil in the 1930s, which was found to metabolize to sulfanilamide, a massive synthetic effort began to create more potent and less toxic derivatives.[1] This research led to the development of Sulfathiazole in the late 1930s.[3] It quickly became a frontline therapy for a range of bacterial infections, including those caused by Staphylococcus and Streptococcus, dramatically reducing mortality from diseases like pneumonia and meningitis before penicillin became widely available.[1][3]

Mechanism of Action: Sulfathiazole functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[3][8] Bacteria rely on this enzyme to synthesize dihydrofolic acid, a precursor to folic acid, which is essential for DNA and protein synthesis.[8] Sulfathiazole is a structural analog of the enzyme's natural substrate, para-aminobenzoic acid (PABA). By binding to the enzyme's active site, it blocks PABA and halts folic acid production, leading to a bacteriostatic effect that stops bacterial proliferation.[3][8]

Experimental Protocol: Historical Synthesis of Sulfathiazole (c. 1940s)

The industrial synthesis of sulfathiazole during its peak usage was a multi-step process derived from patent literature of the era.[1]

Materials:

-

Acetanilide

-

Chlorosulfonic acid

-

2-Aminothiazole

-

Pyridine (as solvent and base)

-

Sodium hydroxide

Procedure Overview:

-

Preparation of p-Acetamidobenzenesulfonyl Chloride: The synthesis began with the chlorosulfonation of acetanilide. Acetanilide was reacted with an excess of chlorosulfonic acid at a controlled temperature. The resulting mixture was then carefully poured over ice to precipitate the p-acetamidobenzenesulfonyl chloride.[1]

-

Condensation with 2-Aminothiazole: The prepared sulfonyl chloride was then reacted with 2-aminothiazole. This condensation reaction was typically carried out in a solvent such as pyridine, which also served as a base to neutralize the hydrochloric acid byproduct. This step formed the N-acetylated sulfathiazole intermediate.

-

Hydrolysis (Deacetylation): The final step was the removal of the acetyl protecting group. The intermediate was treated with aqueous sodium hydroxide (hydrolysis) to yield the sodium salt of sulfathiazole. Subsequent acidification would then precipitate the final sulfathiazole product.

Quantitative Data: In Vitro Activity of Sulfathiazole

The efficacy of early antibiotics like sulfathiazole was determined by measuring their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium in vitro.

| Bacterium | MIC Range (mg/100 mL) |

| Streptococcus pyogenes | 0.2 - 1.0 |

| Staphylococcus aureus | 0.5 - 5.0 |

| Pneumococcus (Streptococcus pneumoniae) | 0.4 - 2.5 |

| Gonococcus (Neisseria gonorrhoeae) | 0.1 - 0.5 |

| Escherichia coli | 5.0 - 20.0 |

| Note: Data is representative of values reported in the early 1940s and may vary based on the specific strain and testing methodology. Concentrations were often reported in mg per 100 mL (mg%) in historical literature. |

The Thiazole Motif in Complex Natural Products

Beyond thiamine, the thiazole ring and its reduced form, thiazolidine, are found in some of the most important classes of natural product-derived drugs.

Penicillin: The Thiazolidine Core

While not a thiazole itself, the core structure of penicillin, discovered by Alexander Fleming in 1928, contains a fused thiazolidine ring, a saturated analog of thiazole. The structure was definitively confirmed by Dorothy Hodgkin using X-ray crystallography in 1945. The biosynthesis of this crucial structural motif involves the cyclization of a tripeptide precursor, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). The enzyme isopenicillin N synthase catalyzes an oxidative ring closure that forms both the β-lactam and the thiazolidine rings from the cysteine and valine residues of the tripeptide.[3]

Epothilones: Thiazole-Containing Microtubule Stabilizers

In the 1990s, a new class of potent anticancer agents, the epothilones , were isolated from the myxobacterium Sorangium cellulosum.[4] These 16-membered macrolides, featuring a characteristic thiazole side chain, were found to have a mechanism of action similar to the blockbuster drug paclitaxel (Taxol®).

Mechanism of Action: Epothilones bind to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization.[9] This hyperstabilization of the microtubule network is catastrophic for dividing cells, as it arrests the cell cycle at the G2-M transition, ultimately leading to apoptosis (programmed cell death).[9] Epothilones have shown superior efficacy to taxanes in certain cancer models, particularly due to their better water solubility and activity against paclitaxel-resistant cell lines.[4]

Quantitative Data: Comparative Cytotoxicity of Epothilone Analogs

The discovery of epothilones spurred the synthesis of numerous analogs to improve potency and pharmacokinetic properties. The table below compares the cytotoxic activity (IC₅₀) of natural epothilones and a synthetic analog, ixabepilone, against various human cancer cell lines.

| Compound | Ovarian (A2780) | Breast (MCF-7) | Colon (HT29) |

| Paclitaxel | 2.3 nM | 4.5 nM | 5.0 nM |

| Epothilone A | 3.6 nM | 7.0 nM | 10.0 nM |

| Epothilone B | 0.8 nM | 1.8 nM | 2.0 nM |

| Ixabepilone | 0.9 nM | 2.1 nM | 2.2 nM |

| IC₅₀ values represent the concentration of the drug required to inhibit cell growth by 50%. Data compiled from multiple preclinical studies and are representative. |

Modern Thiazole-Containing Drugs: A Targeted Approach

The versatility of the thiazole ring continues to be exploited in modern drug design, enabling potent and specific interactions with biological targets.

Ritonavir: An HIV Protease Inhibitor

Approved by the FDA in 1996, Ritonavir is a potent antiretroviral drug used in the treatment of HIV/AIDS.[10] The development of ritonavir involved systematic structure-activity relationship studies where pyridyl groups in an initial lead compound were replaced with thiazole rings. This substitution provided increased chemical stability towards oxidation while maintaining the necessary aqueous solubility for oral absorption.[8]

Mechanism of Action: Ritonavir is a peptidomimetic inhibitor that specifically targets the HIV-1 protease enzyme.[11] This enzyme is critical for the viral life cycle, as it cleaves large viral polyproteins (Gag-Pol) into smaller, functional proteins required for the assembly of new, infectious virions. Ritonavir binds tightly to the active site of the protease, blocking this cleavage process and resulting in the production of immature, non-infectious viral particles.

Experimental Protocol: HIV-1 Protease Inhibition Assay (FRET-based)

The inhibitory activity of compounds like ritonavir is quantified using in vitro enzymatic assays, such as a Fluorescence Resonance Energy Transfer (FRET) assay.

Principle: This assay uses a synthetic peptide substrate that mimics the HIV protease cleavage site and is labeled with a fluorophore and a quencher molecule. In the intact peptide, the quencher suppresses the fluorescence signal. When HIV-1 protease cleaves the peptide, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. An inhibitor like ritonavir prevents this cleavage, resulting in a reduced fluorescence signal.[7]

Procedure Overview:

-

Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., ritonavir). Prepare solutions of recombinant HIV-1 protease and the FRET peptide substrate in an appropriate assay buffer.[7]

-

Assay Setup: In a 96-well microplate, add the assay buffer, the inhibitor dilutions, and the HIV-1 protease solution. Allow a short pre-incubation period for the inhibitor to bind to the enzyme.[7]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate to all wells.[8]

-

Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity kinetically over time.[7]

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[8]

Quantitative Data: In Vitro Activity of Ritonavir

The biological activity of ritonavir is characterized by its potent inhibition of both the HIV protease enzyme and viral replication in cell culture.

| Parameter | Value | Description |

| HIV-1 Protease IC₅₀ | < 1.0 nM | Concentration to inhibit purified enzyme activity by 50%. |

| Antiviral EC₅₀ (HIV-1) | 0.022 µM | Concentration to inhibit viral replication in cell culture by 50%. |

| Antiviral EC₅₀ (HIV-2) | 0.16 µM | Concentration to inhibit HIV-2 replication in cell culture by 50%. |

| IC₅₀ = half-maximal inhibitory concentration; EC₅₀ = half-maximal effective concentration. |

Conclusion

From its synthesis in the late 19th century to its central role in modern pharmaceuticals, the thiazole ring has proven to be an exceptionally valuable scaffold in chemical and biological sciences. Its journey through the discovery of thiamine, the development of early sulfonamide antibiotics, and its incorporation into complex natural products and rationally designed drugs highlights a remarkable history of scientific innovation. The continued exploration of thiazole chemistry promises to yield new therapeutic agents for years to come, cementing its legacy as a cornerstone of drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The discovery of thiamin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfathiazole | C9H9N3O2S2 | CID 5340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Nutrition Classics. Journal of the American Chemical Society 59:1052-4, 1937. Synthesis of vitamin B1. By Joseph K. Cline, Robert R. Williams, and Jacob Finkeltstein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Robert R. Williams - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Isolation of a Thiamine-binding Protein from Rice Germ and Distribution of Similar Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. wardelab.com [wardelab.com]

Methodological & Application

Hantzsch Thiazole Synthesis: Application Notes and Protocols for the Preparation of Substituted Thiazoles

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Hantzsch thiazole synthesis, a versatile and widely used method for the preparation of substituted thiazole derivatives. Thiazoles are a critical heterocyclic motif in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds. This guide offers a comprehensive resource for researchers engaged in drug discovery and development, featuring detailed methodologies, quantitative data, and a mechanistic overview.

Introduction

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a classic condensation reaction between an α-haloketone and a thioamide-containing reactant to yield a thiazole.[1][2] This method is renowned for its reliability, broad substrate scope, and generally good to excellent yields.[3] The reaction is a cornerstone in the synthesis of 2-aminothiazoles and other substituted thiazoles, which are key building blocks in the development of new therapeutic agents.[4] Variations of the classical synthesis, including microwave-assisted and solvent-free conditions, have been developed to improve reaction times, yields, and the environmental footprint of the process.[3][5]

Reaction Mechanism and Workflow

The Hantzsch thiazole synthesis proceeds through a multi-step mechanism that begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[6]

The general mechanism involves the following key steps:

-

Sₙ2 Reaction: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone, displacing the halide to form an intermediate.[7]

-

Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then attacks the carbonyl carbon of the ketone in an intramolecular fashion, leading to the formation of a five-membered heterocyclic intermediate.[6]

-

Dehydration: The cyclic intermediate undergoes dehydration (loss of a water molecule) to form the final aromatic thiazole product.[7]

Below is a graphical representation of the experimental workflow for a typical Hantzsch thiazole synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of substituted thiazoles via the Hantzsch reaction. These can be adapted based on the specific substrates and desired scale.

Protocol 1: General Synthesis of 2-Amino-4-phenylthiazole[6]

This protocol describes a straightforward and high-yielding synthesis of a simple 2-aminothiazole.

Materials:

-

2-Bromoacetophenone (5.0 mmol)

-

Thiourea (7.5 mmol)

-

Methanol (5 mL)

-

5% Sodium Carbonate Solution (20 mL)

-

Stir bar

-

20 mL scintillation vial

-

100 mL beaker

-

Büchner funnel and side-arm flask

-

Filter paper

-

Watch glass

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Add methanol (5 mL) and a stir bar to the vial.

-

Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

-

Remove the reaction from the heat and allow the solution to cool to room temperature.

-

Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix. This will neutralize the hydrobromide salt of the product, causing it to precipitate.[7]

-

Filter the mixture through a Büchner funnel.

-

Wash the collected solid with water.

-

Spread the solid on a tared watch glass and allow it to air dry.

-

Once dry, determine the mass of the product and calculate the percent yield.

-

Characterize the product using appropriate analytical techniques such as melting point determination, TLC, and NMR spectroscopy.[6]

Protocol 2: One-Pot, Three-Component Synthesis of Substituted Hantzsch Thiazole Derivatives[8]

This protocol details a more complex, one-pot synthesis for creating a variety of substituted thiazoles using a reusable catalyst.

Materials:

-

3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)

-

Thiourea (1 mmol)

-

Substituted benzaldehyde (1 mmol)

-

Silica-supported tungstosilisic acid (SiW.SiO₂) (15 mol%)

-

Ethanol/Water (1:1, v/v) (5 mL)

-

Acetone

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), the desired substituted benzaldehyde (1 mmol), and SiW.SiO₂ (15 mol%).

-

Add 5 mL of an ethanol/water (1:1) mixture to the flask.

-

Stir the mixture at 65°C under reflux.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2 to 3.5 hours.

-

Upon completion, filter the hot solution to remove the catalyst. The catalyst can be washed with ethanol and reused.

-

The filtrate containing the product is then concentrated under vacuum.

-

The resulting solid product is dried in an oven at 60°C.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

-

Characterize the final product using IR, NMR, and mass spectrometry.[8]

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of various substituted thiazoles via the Hantzsch synthesis and its modifications. This data allows for easy comparison of different synthetic approaches.

| R¹ Substituent (on α-Haloketone) | R² Substituent (on Thioamide) | Reaction Conditions | Reaction Time | Yield (%) | Reference |

| Phenyl | Amino | Methanol, 100°C | 30 min | High (not specified) | [6] |

| 4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl | Amino (with Benzaldehyde) | EtOH/H₂O (1:1), SiW.SiO₂, 65°C | 2 - 3.5 h | 79 - 90 | [9] |

| 4-Nitrophenyl | Amino | EtOH/H₂O (1:1), SiW.SiO₂, Ultrasonic, RT | 1.5 - 2 h | 85 | [8] |

| 4-Chlorophenyl | Amino | EtOH/H₂O (1:1), SiW.SiO₂, 65°C | 2 - 3.5 h | 87 | [10] |